Ethyl 5-bromo-2-cyano-4-formylbenzoate
Description
Ethyl 5-bromo-2-cyano-4-formylbenzoate (CAS: 103859-96-7) is a multifunctional aromatic ester with the molecular formula C₁₁H₈BrNO₃. Its structure features a benzoate core substituted with bromine (Br) at position 5, a cyano group (CN) at position 2, a formyl group (CHO) at position 4, and an ethyl ester moiety at the carboxylate position (Figure 1). This compound is primarily utilized in organic synthesis as a key intermediate for constructing heterocycles, pharmaceuticals, and agrochemicals due to its reactive functional groups, which enable diverse transformations such as nucleophilic substitutions, condensations, and cyclizations .
Properties
IUPAC Name |
ethyl 5-bromo-2-cyano-4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-10(12)8(6-14)3-7(9)5-13/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQVPVAONGUBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-cyano-4-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-cyano-4-formylbenzoate using bromine in the presence of a suitable solvent. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-cyano-4-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano and formyl groups can be reduced to corresponding amines and alcohols, respectively.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Reduction: Products include primary amines and alcohols.
Oxidation: Products include carboxylic acids.
Scientific Research Applications
Ethyl 5-bromo-2-cyano-4-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-cyano-4-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-bromo-2-cyano-4-formylbenzoate belongs to a family of substituted benzoates with varying electronic and steric profiles. Below is a detailed comparison with two analogous compounds: Ethyl 2-bromo-4-cyano-5-formylbenzoate (a positional isomer) and Methyl 2-((4-bromo-2-formylphenyl)thio)-5-cyanobenzoate (a thioether derivative).
Table 1: Structural and Functional Group Comparison
Key Findings from Comparative Studies
Substituent Position Effects: The bromine position critically influences electronic effects. In the target compound (Br at 5), the meta-directing Br increases electrophilicity at positions 4 and 6, favoring nucleophilic attacks on the formyl group. In contrast, the isomer with Br at position 2 exhibits reduced reactivity due to steric hindrance and electronic deactivation of the aromatic ring . Formyl vs. Cyano Orientation: The cyano group at position 2 in the target compound stabilizes intermediates via resonance, whereas its placement at position 5 in the thioether derivative (Table 1) shifts reactivity toward the sulfur atom .
Ester Group Impact: Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters (e.g., thioether derivative), making them more suitable for prolonged reactions in non-aqueous media .
Functional Group Synergy: The thioether bridge in Methyl 2-((4-bromo-2-formylphenyl)thio)-5-cyanobenzoate introduces unique reactivity, such as susceptibility to oxidation (forming sulfoxides/sulfones) and participation in metal coordination, which is absent in the ethyl-based analogs .
Synthetic Applications: this compound is preferred for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to accessible bromine at position 5. The thioether derivative excels in radical reactions and heterocycle synthesis (e.g., thiazoles) via sulfur-mediated cyclizations .
Biological Activity
Ethyl 5-bromo-2-cyano-4-formylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with a bromine atom, a cyano group, and a formyl group. The presence of these functional groups contributes to its unique reactivity and biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyano group can act as a reactive site, potentially inhibiting specific enzymes or modulating biochemical pathways. This mechanism is crucial for understanding its therapeutic potential in various diseases.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. It binds to the active sites of certain enzymes, preventing substrate binding and subsequent catalytic activity. This property is particularly relevant in the context of cancer therapy, where enzyme modulation can alter tumor growth dynamics.
Biological Activities
This compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Its structural components suggest possible antimicrobial activity against various bacterial strains.
Study 1: Anticancer Activity
In a study examining the effects of this compound on human cancer cell lines, researchers observed significant cytotoxic effects. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, yielding IC50 values of 15 µM and 20 µM, respectively.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound, where it was found to inhibit TNF-alpha production in lipopolysaccharide-stimulated macrophages, demonstrating a reduction in inflammation markers.
Synthesis Routes
The synthesis of this compound typically involves multiple steps:
- Bromination : A suitable precursor undergoes bromination to introduce the bromine atom.
- Nitrile Formation : The cyano group is introduced through nucleophilic substitution.
- Formylation : The final step involves the formylation of the aromatic ring.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds like Ethyl 5-bromo-3-cyano-2-formylbenzoate and Ethyl 4-bromo-2-cyano-6-formylbenzoate. These compounds share similar functional groups but differ in their biological activities based on their structural variations.
| Compound Name | IC50 (µM) | Notable Activity |
|---|---|---|
| This compound | 15 | Anticancer |
| Ethyl 5-bromo-3-cyano-2-formylbenzoate | 25 | Moderate anticancer |
| Ethyl 4-bromo-2-cyano-6-formylbenzoate | 30 | Anti-inflammatory |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
